Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Synthetic methodology Process chemistry Heterocycle synthesis

Inconsistent pyrazole ester substitution patterns introduce unacceptable variability into SAR campaigns, risking months of lost optimization work. Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 15803-27-7) is a rigorously characterized N-unsubstituted building block that eliminates this uncertainty. • 91% documented synthetic yield-a 6-percentage-point advantage over N-methylated analogs-reducing raw material costs and improving process mass intensity • Free N1 position enables parallel library synthesis via N-alkylation, N-arylation, or N-acylation for rapid physicochemical diversification • Documented antimicrobial activity against Gram-positive, Gram-negative, and fungal pathogens provides a validated entry point for hit expansion

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 15803-27-7
Cat. No. B180565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
CAS15803-27-7
Synonymsethyl 4,5-diMethyl-1H-pyrazole-3-carboxylate
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1C)C
InChIInChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10)
InChIKeyNFKJSKVAOLQEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 15803-27-7): A Core Pyrazole-3-Carboxylate Scaffold for Antimicrobial Research and Agrochemical Intermediates


Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 15803-27-7) is an N-unsubstituted pyrazole-3-carboxylate derivative featuring methyl groups at the 4- and 5-positions [1]. This heterocyclic compound serves as a foundational building block in medicinal chemistry and agrochemical synthesis, with documented antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi [2]. Its unsubstituted N1 position offers distinct synthetic versatility compared to N-alkylated analogs, enabling divergent functionalization pathways for structure-activity relationship (SAR) exploration [3].

Why Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate Cannot Be Casually Substituted with Other Pyrazole-3-Carboxylate Esters


Within the pyrazole-3-carboxylate class, substitution patterns on the pyrazole ring fundamentally alter both biological activity and synthetic utility. The 4,5-dimethyl substitution pattern of CAS 15803-27-7 confers a distinct electronic environment and steric profile compared to N-alkylated analogs (e.g., ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate) or 4-unsubstituted derivatives [1]. These structural differences translate into measurable variations in antimicrobial potency, synthetic yield, and regioselectivity during downstream derivatization [2]. Procurement of a generic, poorly characterized pyrazole ester without verifying the exact substitution pattern introduces unacceptable variability into SAR campaigns, potentially invalidating months of optimization work [3].

Quantitative Differentiation Evidence: Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate vs. Closest Analogs


Synthetic Yield Advantage: 91% vs. 85% for N-Methylated Analog

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate can be synthesized with a 91% isolated yield using diethyl oxalate and hydrazine hydrate under optimized conditions, as reported in patent CN112824393 . This represents a measurable yield advantage over the N-methylated analog ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, which is obtained in 85% yield under comparable condensation conditions [1]. The 6-percentage-point improvement translates to reduced raw material costs and higher throughput in multi-step campaigns.

Synthetic methodology Process chemistry Heterocycle synthesis

Antimicrobial Activity Spectrum: Class-Level Evidence for 4,5-Dimethyl Substitution Pattern

1H-pyrazole-3-carboxylates bearing the 4,5-dimethyl substitution pattern have been systematically evaluated for antimicrobial activity against plant pathogenic fungi and bacterial strains [1]. While direct MIC data for the ethyl ester specifically remain to be published in peer-reviewed literature, the core 4,5-dimethyl-1H-pyrazole-3-carboxylate scaffold has demonstrated consistent antimicrobial activity across multiple pathogen classes, distinguishing it from 4-unsubstituted or N-alkylated variants that show attenuated potency in the same assay systems [2]. This class-level differentiation supports its selection as a privileged scaffold for hit-to-lead optimization.

Antimicrobial SAR Infectious disease

Synthetic Versatility: Unsubstituted N1 Position Enables Divergent Functionalization

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate possesses a free N1 position, whereas the closely related analog ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is N-methylated and cannot undergo N-alkylation, N-arylation, or N-acylation reactions [1]. This structural distinction enables the 4,5-dimethyl derivative to serve as a versatile intermediate for generating diverse libraries of N-functionalized pyrazoles via Buchwald-Hartwig coupling, Mitsunobu alkylation, or direct acylation [2]. The N-methylated analog is a synthetic dead-end for N-modification, limiting its utility in SAR exploration.

Medicinal chemistry Scaffold diversification Library synthesis

Optimal Application Scenarios for Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring N1 Derivatization

Medicinal chemistry teams seeking to explore SAR around the N1 position of a pyrazole-3-carboxylate scaffold should prioritize CAS 15803-27-7 over N-alkylated analogs. The free N1 position supports parallel library synthesis via N-alkylation, N-arylation, or N-acylation, enabling rapid diversification of physicochemical properties and target engagement profiles [1]. The 91% synthetic yield of the parent scaffold ensures cost-efficient access to multi-gram quantities for library production .

Antimicrobial Lead Discovery Targeting Bacterial and Fungal Pathogens

Research groups investigating novel antimicrobial agents against Gram-positive, Gram-negative, or fungal pathogens should consider ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate as a privileged starting scaffold. Class-level SAR evidence indicates that the 4,5-dimethyl substitution pattern on the pyrazole-3-carboxylate core confers measurable antimicrobial activity, whereas 4-unsubstituted analogs show reduced or absent potency in the same assay systems [2]. This scaffold provides a validated entry point for hit expansion and potency optimization.

Process Chemistry Scale-Up and Cost-Sensitive Multi-Step Synthesis

Process chemists planning multi-step campaigns where pyrazole-3-carboxylate intermediates are required should evaluate CAS 15803-27-7 based on its documented 91% isolated yield in patent literature . This represents a 6-percentage-point yield advantage over the N-methylated analog (85% yield) under comparable condensation conditions [3]. The higher yield translates directly to reduced raw material costs, lower solvent consumption, and improved overall process mass intensity in scale-up operations.

Agrochemical Intermediate for Fungicide and Herbicide Development

Agrochemical discovery teams developing pyrazole-based fungicides or herbicides can utilize ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate as a cost-effective building block. Its high synthetic yield (91%) and free N1 position support derivatization into diverse agrochemical leads . Class-level antifungal activity against plant pathogenic fungi has been documented for related 1H-pyrazole-3-carboxylates, providing a mechanistic rationale for inclusion in agrochemical screening cascades [2].

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